molecular formula C24H21F3N4O2S B2510125 2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 2034583-79-2

2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2510125
CAS No.: 2034583-79-2
M. Wt: 486.51
InChI Key: LMDHHPMFVIWSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway[^1]. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition and sustained suppression of downstream signaling[^2]. Its primary research value lies in the investigation of B-cell mediated diseases, both in immunology and oncology. Researchers utilize this inhibitor to elucidate the role of BTK in autoimmune disorders, such as rheumatoid arthritis and lupus, by blocking B-cell activation and antibody production[^3]. In oncological research, it is a key tool compound for studying the pathogenesis and progression of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where the BCR signaling pathway is often constitutively active[^4]. The structural features, including the pyrrolo[3,2-d]pyrimidinone core and the covalent warhead, make it a valuable asset for medicinal chemists exploring structure-activity relationships in the design of next-generation kinase inhibitors[^5].

Properties

IUPAC Name

2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4O2S/c1-14(2)31-22(33)21-20(16(12-28-21)15-8-4-3-5-9-15)30-23(31)34-13-19(32)29-18-11-7-6-10-17(18)24(25,26)27/h3-12,14,28H,13H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDHHPMFVIWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , with CAS number 2034583-79-2 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C24H21F3N4O2SC_{24}H_{21}F_{3}N_{4}O_{2}S, with a molecular weight of 486.5 g/mol . The structure incorporates a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H21F3N4O2S
Molecular Weight486.5 g/mol
CAS Number2034583-79-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have shown significant activity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin . The mechanism involves the inhibition of key kinases such as CDK2 and EGFR, which are crucial in cell cycle regulation and cancer progression.

Enzyme Inhibition

The compound has also been identified as an inhibitor of phosphodiesterases (PDEs), which play a significant role in various physiological processes including inflammation and smooth muscle contraction. PDE inhibitors are valuable in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Case Studies and Research Findings

  • Cell Line Studies : In a study conducted at Al-Azhar University, the compound was evaluated against several cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated potent antiproliferative activity, with effective concentration levels leading to significant reductions in cell viability .
  • Molecular Docking : Computational studies involving molecular docking have suggested that this compound binds effectively to the active sites of target kinases such as CDK2 and EGFR. This interaction is believed to contribute to its anticancer properties by disrupting normal signaling pathways involved in cell growth and survival .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to similar derivatives:

Compound NameActivity TypeIC50 Value (µM)Reference
2-((3-isopropyl-4-oxo-7-phenyl...thio)-N-(trifluoromethyl)...Anticancer10–23
N-(2,6-dimethylphenyl)-2...PDE InhibitionNot specified
DoxorubicinAnticancer0.5Standard Comparison

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against specific strains like Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Properties : The pyrrolo[3,2-d]pyrimidine derivatives have been studied for their anticancer effects. For instance, structural analogs have been reported to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant potency . The mechanism often involves inhibition of key kinases involved in cell cycle regulation.
  • Anti-inflammatory Effects : Compounds in this class have been explored for their anti-inflammatory properties. They may act by modulating inflammatory pathways or inhibiting enzymes such as cyclooxygenases (COX) .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR). For example, modifications at the phenyl ring or alterations in the thioacetamide group have been shown to enhance biological activity .

Antimicrobial Evaluation

In a study assessing the antimicrobial properties of thiazol-4-one/thiophene-bearing derivatives, compounds structurally related to this pyrrolo derivative were evaluated for their efficacy against multiple pathogens. The results indicated that certain modifications could significantly enhance antimicrobial potency .

Anticancer Activity

A comprehensive study on triazoloquinazolinone-derived inhibitors highlighted the importance of structural optimization for enhancing anticancer activity. The findings suggested that specific substitutions on the phenyl ring could lead to improved binding affinity at target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common pyrrolo[3,2-d]pyrimidine core with several analogs, differing in substituents at the 3-position of the pyrrolopyrimidine ring and the aryl group on the acetamide side chain. Below is a comparative analysis based on structural and physicochemical properties:

Table 1: Structural and Molecular Comparison

Compound Name (Substituents) 3-Position Substituent Aryl Group on Acetamide Molecular Weight Key Features
Target Compound Isopropyl 2-(Trifluoromethyl)phenyl 520.5 High lipophilicity (CF₃), steric bulk
2-((3-Cyclopropyl-4-oxo-7-phenyl...)acetamide Cyclopropyl 4-Isopropylphenyl 458.6 Compact cyclopropyl group; moderate lipophilicity
2-((3-Butyl-4-oxo-7-phenyl...)acetamide Butyl 2-Fluorophenyl 450.5 Flexible alkyl chain; electron-withdrawing F
2-((3-(4-Ethoxyphenyl)-4-oxo-7-phenyl...)acetamide 4-Ethoxyphenyl 3-Fluoro-4-methylphenyl 528.6 Bulky aryl substituent; ethoxy enhances solubility
2-((3-Butyl-4-oxo-7-phenyl...)acetamide Butyl 4-Cl-2-(CF₃)phenyl ~550* Dual electron-withdrawing groups (Cl, CF₃)

Key Observations:

The ethoxy group in may enhance aqueous solubility, balancing the hydrophobic core .

Steric and Electronic Modifications :

  • The isopropyl group in the target compound introduces greater steric hindrance than cyclopropyl () or butyl () groups, which could impact binding to flat kinase active sites .
  • Electron-withdrawing groups (e.g., CF₃, Cl, F) stabilize the acetamide moiety, altering electronic distribution and hydrogen-bonding capacity .

Molecular Weight Trends :

  • The target compound (520.5 g/mol) is heavier than analogs with smaller aryl groups (e.g., 450.5 g/mol in ) but lighter than the ethoxyphenyl derivative (528.6 g/mol in ) .

Research Findings from Comparative Studies

NMR Analysis of Structural Analogues

compared NMR profiles of pyrrolo[3,2-d]pyrimidine derivatives, revealing that substituent changes in regions A (positions 39–44) and B (positions 29–36) induce distinct chemical shifts. For example:

  • The trifluoromethyl group in the target compound would likely perturb chemical shifts in region A due to its strong electron-withdrawing effect, unlike the fluorine in or chlorine in .
  • The isopropyl group may cause upfield shifts in region B compared to cyclopropyl or butyl groups due to differences in steric strain .

Implications of Lumping Strategies

highlights that compounds with similar cores but varied substituents (e.g., butyl vs. isopropyl) may exhibit divergent physicochemical behaviors despite shared reaction pathways.

Q & A

Q. How to address discrepancies in reported biological activities?

  • Root Cause Analysis :
  • Check assay conditions (e.g., serum-free vs. serum-containing media alter compound stability).
  • Test for photodegradation (UV-Vis spectroscopy under light exposure).
  • Reference structural analogs (’s thienopyrimidines) to identify substituent-specific effects .

Q. Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry85–87°C (similar to )
Solubility (DMSO)Shake-flask>10 mM
HPLC Retention TimeC18 column, 70% ACN6.2 min
Crystal SystemX-ray diffractionTriclinic, P1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.